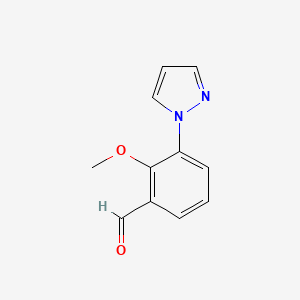
2-Methoxy-3-pyrazol-1-ylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of MPB is C11H10N2O2, and its molecular weight is 202.213. Further details about its molecular structure are not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving MPB are not detailed in the available resources, pyrazole compounds like MPB are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Molecular Structure
- Researchers have synthesized compounds such as (E)-4-{4-[2-(2,4-Dinitrophenoxy)ethoxy]-3-methoxybenzylideneamino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, highlighting the use of methoxybenzaldehyde derivatives in complex molecular constructions. The study detailed the dihedral angles formed between the methoxybenzaldehyde group and other molecular fragments, emphasizing the structural characteristics stabilizing these compounds through hydrogen bonding (Diao & Jing, 2006).
Antioxidant and Cytotoxic Activities
- A novel series of 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles were synthesized from aromatic aldehydes derived from lignin. These compounds demonstrated significant antioxidant activities and low cytotoxicity, suggesting potential for treatment of free radical-related diseases or as food additives (Yang et al., 2014).
Reaction Mechanisms and Catalysis
- Extensive kinetic studies on the reaction mechanism of tetrahydrobenzo[b]pyran synthesis in the presence of fructose as a catalyst revealed insights into the reaction rates and proposed mechanisms. This research underscores the potential of using green catalysts for chemical syntheses (Ghalandarzehi et al., 2016).
Biomedical Applications
- The efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions was reported, with some compounds displaying promising activities as CDC25B, TC-PTP, and PTP1B inhibitors. This indicates the potential pharmaceutical applications of these compounds in inhibiting specific enzymes related to disease processes (Chen & Wu, 2010).
Environmental and Industrial Applications
- The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research showcases the development of environmentally friendly catalysts that can be recovered and reused, reducing waste and improving efficiency in industrial processes (Ghorbanloo & Alamooti, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-3-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-9(8-14)4-2-5-10(11)13-7-3-6-12-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJFZUEZKPAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N2C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-pyrazol-1-ylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
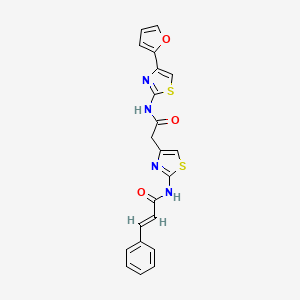

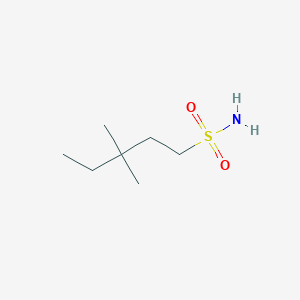
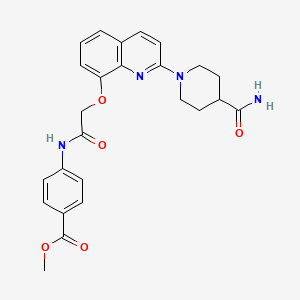
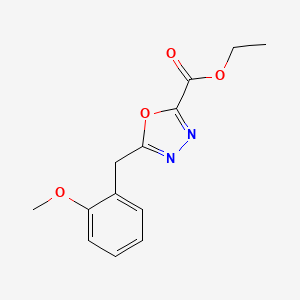

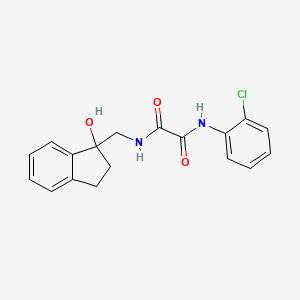

![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)

